N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

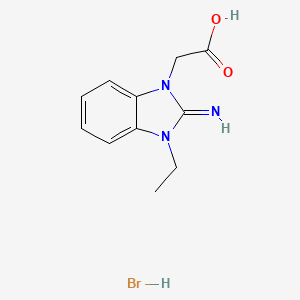

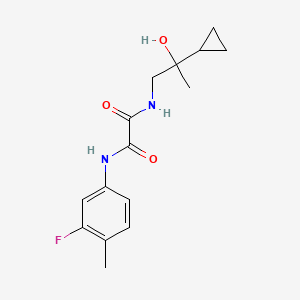

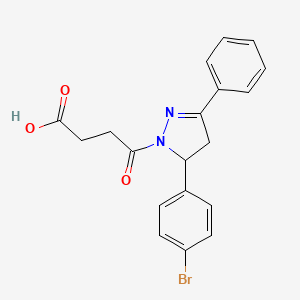

“N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a methoxyphenyl group and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrimidine rings, along with the methoxyphenyl and sulfonamide groups. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo a variety of reactions. For example, thiophene sulfonamides can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and potentially increase its solubility in water. The presence of the rings could influence the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Researchers have been focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new compounds with potential antibacterial properties by reacting precursors with a variety of active methylene compounds, producing derivatives such as pyran, pyridine, and pyridazine. Their study found that several of the newly synthesized compounds exhibited high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Antitumor and Antimicrobial Activities

The compound and its derivatives have also been evaluated for their antitumor and antimicrobial activities. Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of derivatives that were tested for in vitro activity against human tumor cell lines, including liver, colon, and lung cancer cells. Some compounds showed higher activity than the standard drug doxorubicin. Additionally, these compounds were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing high activity in some cases (Hafez, Alsalamah, & El-Gazzar, 2017).

Herbicidal Activity

Another area of research has been the evaluation of the compound's herbicidal activity. Yoshimura et al. (2011) prepared a series of sulfonanilides with a pyrimidinyl-containing group and assessed their herbicidal activities against paddy weeds, discovering compounds with high activity and broad spectrum weed control, including against Echinochloa oryzicola, without injury to rice plants (Yoshimura et al., 2011).

Enzyme Inhibition and Molecular Docking Studies

Molecular docking and enzyme inhibition studies have been employed to understand the mechanism of action of these compounds. For example, Tiwari et al. (2018) synthesized derivatives and evaluated their antimicrobial activity, enzyme assay, and performed docking studies to predict their mode of action, finding significant antibacterial and antifungal activities (Tiwari et al., 2018).

Structural Analysis and Nonlinear Optical Studies

Structural analysis and studies on the nonlinear optical properties of related compounds have been conducted. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, contributing to the understanding of the compound's structural and electronic properties (Meng et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .

Mode of Action

Based on its structural similarity to other sulfonamides, it may act as a competitive inhibitor of certain enzymes, disrupting normal cellular processes

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it could affect a variety of pathways, particularly those involving the targeted enzymes . More research is needed to elucidate these effects.

Pharmacokinetics

As a sulfonamide derivative, it may be readily absorbed orally, like many other sulfonamides . Its distribution, metabolism, and excretion would depend on its specific chemical structure and may differ from other sulfonamides .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could have a wide range of effects, from inhibiting enzyme activity to disrupting cellular processes

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could either inhibit or enhance the compound’s action .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-11-16(21)20(12-18-15)9-8-19-26(22,23)17-3-2-10-25-17/h2-7,10-12,19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDSKIOMFREBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)

![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)